molecular formula C10H10N2O3 B13660189 Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13660189
M. Wt: 206.20 g/mol
InChI Key: QEIZLTSYOLFJDR-UHFFFAOYSA-N
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Description

Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1263281-53-3) is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 . It belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. This specific ester derivative serves as a key synthetic intermediate for the exploration of novel bioactive molecules. Researchers are particularly interested in this structural class due to its demonstrated potential in antimicrobial applications. The imidazo[1,2-a]pyridine core is a privileged structure in the development of antibacterial agents . Furthermore, closely related analogues, specifically carboxamide derivatives of the 2,7-dimethylimidazo[1,2-a]pyridine scaffold, have shown exceptional in vitro activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with MIC90 values in the sub-micromolar range . This highlights the value of the core structure in anti-TB research. The compound is intended for research purposes as a building block for the synthesis of more complex molecules or for use in biological screening assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-7-3-4-12-8(10(13)15-2)6-11-9(12)5-7/h3-6H,1-2H3

InChI Key

QEIZLTSYOLFJDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Metal-Free Condensation Reactions

A widely employed strategy for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with aldehydes or ketones. This approach can be adapted to introduce the methoxy group and the ester functionality at specific positions.

  • Condensation of 2-Aminopyridine with Aldehydes:
    The Groebke–Blackburn–Bienaymé reaction is a three-component condensation involving 2-aminopyridine, an aldehyde, and an isonitrile, often catalyzed by acids. Metal-free catalysts such as perchloric acid, hydrochloric acid, ammonium chloride, and organic acids (e.g., acetic acid, pivalic acid) have been successfully used to promote this reaction under mild conditions, yielding substituted imidazo[1,2-a]pyridines with high efficiency and selectivity.

  • Catalysts and Conditions:

    • Perchloric acid and hydrochloric acid facilitate high yields (up to 96%) in continuous flow processes.
    • Ammonium chloride in ethanol enables room temperature synthesis.
    • Organic acids like acetic acid and p-toluenesulfonic acid catalyze rapid microwave-assisted reactions.
    • Green catalysts such as saccharin, calix[n]arene sulfonic acid, and biocatalysts like Candida Antarctica lipase B have been explored for eco-friendly synthesis.
  • Mechanistic Insights:
    The reaction proceeds via imine formation from 2-aminopyridine and aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine ring. Subsequent functionalization allows incorporation of methoxy and carboxylate groups at desired positions.

Condensation of 2-Aminopyridines with Ketones

Another effective route involves the condensation of 2-aminopyridines with ketones, sometimes in the presence of thiols or hydrazides, to form the imidazo[1,2-a]pyridine scaffold.

  • Graphene Oxide and Iodine Catalysis:
    Graphene oxide promotes condensation with acetophenones and thiols, while molecular iodine catalyzes three-component reactions involving 2-aminopyridines, ketones, and sulfonyl hydrazides, affording functionalized derivatives under mild conditions.

  • Acid Catalysis:
    Acid catalysts such as p-toluenesulfonic acid and sulfuric acid enable solventless reactions yielding mixtures of substituted imidazo[1,2-a]pyridine derivatives, with selectivity influenced by reaction conditions.

Specific Synthesis of this compound

While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from related protocols:

  • Starting from 2-aminopyridine derivatives substituted with a methoxy group at the 7-position, condensation with appropriate aldehydes or ketones bearing ester functionalities can yield the target compound.

  • Esterification steps may follow ring formation to introduce the methyl carboxylate group at the 3-position.

  • Reflux conditions in ethanol with acid catalysts (e.g., sulfuric acid) are commonly employed.

  • Purification typically involves recrystallization from ethanol-water mixtures.

Data Table: Summary of Preparation Methods

Method Type Reactants Catalyst/Conditions Yield (%) Notes
Groebke–Blackburn–Bienaymé Reaction 2-Aminopyridine, aldehyde, isonitrile Perchloric acid, HCl, ammonium chloride Up to 96 Metal-free, mild, scalable, eco-friendly
Condensation with Ketones 2-Aminopyridine, ketones Graphene oxide, molecular iodine, acids 70–90 Mild, selective, solventless options
Esterification Imidazo[1,2-a]pyridine derivatives Acid catalysis, reflux in ethanol Variable Post-cyclization functionalization

Research Outcomes and Analysis

  • The metal-free synthesis protocols offer significant advantages in terms of environmental impact, operational simplicity, and scalability compared to traditional metal-catalyzed methods.

  • Acid catalysis, especially with non-toxic and biodegradable acids, provides high yields and broad substrate tolerance, enabling the introduction of diverse substituents including methoxy and ester groups.

  • Continuous flow and microwave-assisted techniques further enhance reaction rates and product purity.

  • The synthetic versatility allows for the preparation of this compound and analogs with potential biological activity, supporting drug discovery efforts.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate 7-OCH₃, 3-COOCH₃ C₁₀H₁₀N₂O₃* 206.20 (calculated) N/A Antimicrobial potential; hydrogen-bonding capacity due to methoxy group
Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 3-COOCH₃ C₉H₇ClN₂O₂ 210.62 151–153 High purity (95%); potential antimycobacterial activity
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 7-Br, 3-COOCH₃ C₉H₇BrN₂O₂ 255.07 N/A Bulkier substituent; may enhance lipophilicity and target binding
Ethyl 6-(trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate (11b) 6-CF₃, 2-CH₃, 3-COOCH₂CH₃ C₁₂H₁₁F₃N₂O₂ 272.22 N/A Electron-withdrawing CF₃ group improves metabolic stability
Benzyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (4) 2-CH₃, 6-CH₃, 3-COOCH₂C₆H₅ C₁₈H₁₈N₂O₂ 294.35 N/A Increased hydrophobicity for membrane penetration

*Calculated based on analogous compounds.

Key Trends and Structure-Activity Relationships (SAR)

Electron-Donating vs. Trifluoromethyl (-CF₃) groups (e.g., Compound 11b in ) are strongly electron-withdrawing, increasing metabolic stability and resistance to oxidation.

Steric Effects :

  • Bulkier substituents like bromine () or benzyl esters () introduce steric hindrance, which may reduce binding affinity to compact enzymatic pockets but improve selectivity.

Ester Group Variations :

  • Methyl esters (e.g., target compound) generally exhibit lower lipophilicity compared to ethyl or benzyl esters (), affecting pharmacokinetic properties like absorption and half-life.

Biological Activity :

  • Halogenated analogs (Cl, Br) in and are frequently explored for antimicrobial applications due to their ability to disrupt bacterial membrane integrity.
  • The 7-methoxy derivative’s hydrogen-bonding capability may enhance interactions with targets like Mycobacterium smegmatis supercomplexes, as seen in related amide-cinnamamide derivatives ().

Biological Activity

Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a methoxy group at the 7-position and a carboxylate group at the 3-position of the imidazo[1,2-a]pyridine ring system. This unique positioning influences its biological activity and pharmacological profile.

This compound interacts with various biological targets, primarily enzymes and receptors. The compound can modulate enzymatic activity and signal transduction processes. For instance, it has shown potential in inhibiting enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus . Its derivatives have also shown promising results in combating multidrug-resistant strains of Mycobacterium tuberculosis .

Anticancer Properties

The compound's ability to interact with specific molecular targets suggests potential anticancer effects. Studies on related imidazo[1,2-a]pyridine derivatives have indicated their capacity to inhibit cancer cell proliferation through various mechanisms .

Study on Antimycobacterial Activity

A study investigated the antituberculosis activity of several imidazo[1,2-a]pyridine derivatives, including this compound. The results showed that compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against M. tuberculosis H37Rv strain .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold significantly impact biological activity. For example, introducing different substituents at the 6 or 7 positions led to variations in potency against M. tuberculosis .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylateMethoxy at position 6Antimicrobial activity
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateMethyl substitution at position 2Potential anticancer properties
Ethyl imidazo[1,2-a]pyridine-3-carboxylateEthyl group instead of methylVaries; less studied

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with 2-aminopyridine derivatives and α-bromoketones. For example, fluorinated or chlorinated analogs are synthesized via cyclization followed by functionalization (e.g., esterification) . Key steps include:

  • Cyclization : Reacting 2-amino-4-methoxypyridine with chloroacetaldehyde under reflux in ethanol.
  • Esterification : Introducing the methyl ester group via reaction with methyl chloroformate in the presence of a base (e.g., K₂CO₃).
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (80–100°C) improves yields. Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How is this compound characterized structurally?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Distinct signals for the methoxy group (δ ~3.8–4.0 ppm in ¹H NMR; δ ~55–60 ppm in ¹³C NMR) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
  • IR Spectroscopy : Absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C of methoxy).
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (calculated for C₁₀H₁₀N₂O₃: 206.0688 g/mol) .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives, and how might the methoxy group influence these activities?

  • Methodological Answer : Imidazo[1,2-a]pyridines exhibit antimicrobial, anticancer, and anti-inflammatory properties. The methoxy group at position 7 may enhance solubility and bioavailability compared to halogenated analogs (e.g., chloro or bromo derivatives). For example:

  • Anticancer Activity : Methoxy substituents can modulate interactions with kinase domains (e.g., EGFR or Aurora kinases) by altering electron density in the aromatic system .
  • Antimicrobial Screening : Use broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methoxy group in this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents at position 7 (e.g., H, Cl, F, CN) while keeping the ester group constant.
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or PIM-1 kinases) to assess electronic effects.
  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and predict binding affinities .

Q. What crystallographic data or computational models describe the planarity and electronic properties of the imidazo[1,2-a]pyridine core?

  • Methodological Answer : X-ray crystallography of related compounds (e.g., ethyl 7-methyl analogs) reveals near-planar ring systems due to conjugation between nitrogen lone pairs and the π-system. The methoxy group introduces slight distortion, reducing planarity by ~5–10°. Computational models (e.g., Gaussian 16) using B3LYP/6-31G(d) basis sets predict HOMO-LUMO gaps (~4.5 eV) and charge distribution at key positions .

Q. How can contradictory data on biological activity across imidazo[1,2-a]pyridine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin).
  • Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methoxy derivatives show consistent logP reductions vs. chloro analogs) .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug Design : Replace the methyl ester with tert-butyl esters to slow hydrolysis.
  • CYP450 Inhibition Assays : Test liver microsome stability (human/rat) with NADPH cofactors.
  • Formulation : Use liposomal encapsulation to enhance half-life in plasma .

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